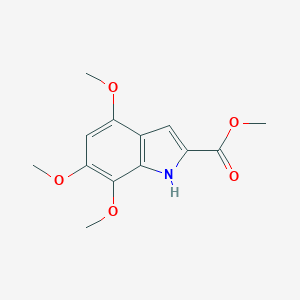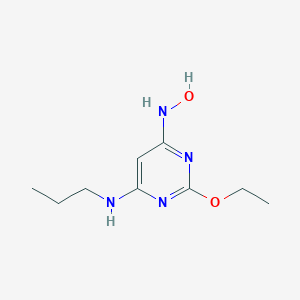
2-Ethoxy-6-(hydroxyamino)-N-propylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-(hydroxyamino)-N-propylpyrimidin-4-amine, also known as EHP-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
2-Ethoxy-6-(hydroxyamino)-N-propylpyrimidin-4-amine exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been found to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). This results in an increase in the levels of 2-AG, which has been found to possess anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
2-Ethoxy-6-(hydroxyamino)-N-propylpyrimidin-4-amine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to protect neurons from oxidative stress and promote neuronal survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Ethoxy-6-(hydroxyamino)-N-propylpyrimidin-4-amine is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is that its pharmacokinetic properties are not well understood, which may limit its effectiveness in certain applications.
Future Directions
There are several possible future directions for research on 2-Ethoxy-6-(hydroxyamino)-N-propylpyrimidin-4-amine. One area of interest is the potential use of this compound in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of more effective formulations of 2-Ethoxy-6-(hydroxyamino)-N-propylpyrimidin-4-amine that can be used in clinical trials. Additionally, further research is needed to fully understand the pharmacokinetic properties of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-Ethoxy-6-(hydroxyamino)-N-propylpyrimidin-4-amine involves the reaction of 2-ethoxy-6-chloropyrimidin-4-amine with hydroxylamine hydrochloride and propylamine in the presence of a base. The resulting compound is then purified using various chromatographic techniques.
Scientific Research Applications
2-Ethoxy-6-(hydroxyamino)-N-propylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, neuroprotective, and analgesic properties. It has also been shown to have a positive effect on various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
194152-20-0 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-[2-ethoxy-6-(propylamino)pyrimidin-4-yl]hydroxylamine |
InChI |
InChI=1S/C9H16N4O2/c1-3-5-10-7-6-8(13-14)12-9(11-7)15-4-2/h6,14H,3-5H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
PGRZYCKMKQOSJM-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC(=NC(=N1)OCC)NO |
Canonical SMILES |
CCCNC1=CC(=NC(=N1)OCC)NO |
synonyms |
4(1H)-Pyrimidinone,2-ethoxy-6-(propylamino)-,oxime(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



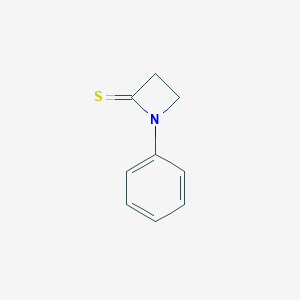
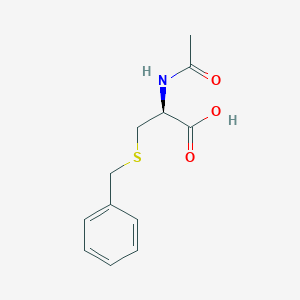
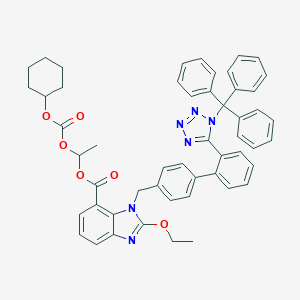
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
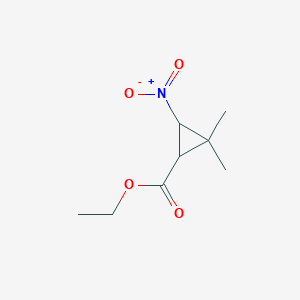
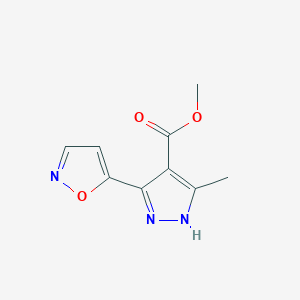
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
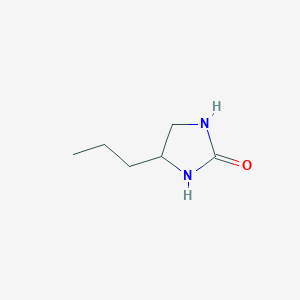

![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)


